molecular formula C15H11Cl3N4O2 B11105306 2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11105306
M. Wt: 385.6 g/mol
InChI Key: HEZIRLZYTUMXFY-IFRROFPPSA-N
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Description

2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes multiple functional groups such as trichloro, dimethoxyphenyl, hydrazino, and pyridyl cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 2,3-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Cyclization and Chlorination: The hydrazone intermediate undergoes cyclization and chlorination to form the trichloropyridyl derivative.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trichloro and cyanide groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE involves its interaction with molecular targets through its functional groups. The trichloro and cyanide groups can form covalent bonds with nucleophilic sites on target molecules, while the hydrazino and dimethoxyphenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichloro group.

    2,4,6-Trichloro-1,3,5-triazine: A compound used in the synthesis of various chemicals.

    3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides.

Uniqueness

2,4,5-TRICHLORO-6-{2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H11Cl3N4O2

Molecular Weight

385.6 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H11Cl3N4O2/c1-23-10-5-3-4-8(13(10)24-2)7-20-22-15-12(17)11(16)9(6-19)14(18)21-15/h3-5,7H,1-2H3,(H,21,22)/b20-7+

InChI Key

HEZIRLZYTUMXFY-IFRROFPPSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl

Origin of Product

United States

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